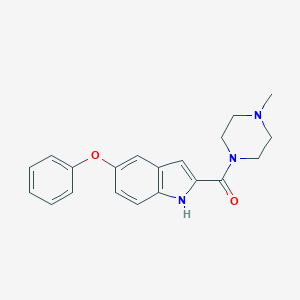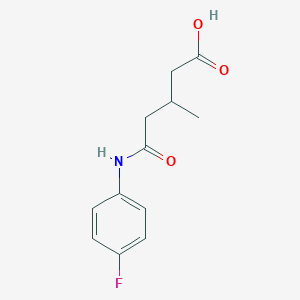![molecular formula C26H22N2O3S B277001 N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277001.png)
N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as DBIMBIS, is a sulfonamide derivative that has recently gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This molecule possesses a unique structure that makes it an attractive target for drug development, and recent scientific research has explored its synthesis, mechanism of action, and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, making N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide a potential anticancer agent. N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme involved in the regulation of inflammation. Inhibition of PDE4 can lead to the suppression of inflammatory responses, making N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide a potential anti-inflammatory agent.
Biochemical and Physiological Effects
N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents. N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been shown to inhibit the proliferation of cancer cells, suggesting that it may have potential as a cytostatic agent. Additionally, N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines, which are molecules involved in the initiation and maintenance of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several advantages for lab experiments, including its high purity and stability. It can be synthesized in large quantities with good reproducibility, making it a suitable compound for high-throughput screening assays. However, N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has some limitations for lab experiments, including its relatively low solubility in aqueous solutions. This can make it difficult to administer in vivo and may limit its bioavailability.
Orientations Futures
There are several future directions for scientific research on N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One potential direction is the development of novel derivatives of N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide with improved pharmacological properties. Another direction is the investigation of the potential use of N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide and its potential therapeutic applications in other diseases. Overall, N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has shown promising results in scientific research studies and has the potential to be developed into a valuable therapeutic agent.
Méthodes De Synthèse
The synthesis of N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the reaction of 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride with benzylamine in the presence of a base. This reaction results in the formation of N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide as a white solid, which can be purified through recrystallization. This synthesis method has been optimized to produce high yields of N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide with good purity, making it a suitable method for large-scale production.
Applications De Recherche Scientifique
N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anticancer activity against several cancer cell lines, including breast cancer, prostate cancer, and lung cancer. N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been investigated for its potential use as an antiviral agent, with promising results against the hepatitis C virus. Additionally, N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been studied for its potential as a neuroprotective agent, with evidence suggesting that it may protect against oxidative stress-induced neuronal damage.
Propriétés
Formule moléculaire |
C26H22N2O3S |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
N,N-dibenzyl-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C26H22N2O3S/c1-27-23-15-16-24(21-13-8-14-22(25(21)23)26(27)29)32(30,31)28(17-19-9-4-2-5-10-19)18-20-11-6-3-7-12-20/h2-16H,17-18H2,1H3 |
Clé InChI |
ITZKTHBSRJZDKT-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5)C=CC=C3C1=O |
SMILES canonique |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5)C=CC=C3C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(1H-indol-3-ylmethyl)sulfanyl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B276922.png)
![1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B276924.png)
![2-methyl-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-1H-indole](/img/structure/B276925.png)
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B276928.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-(4-phenylpiperazin-1-yl)butane-1,4-dione](/img/structure/B276931.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B276933.png)
![2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide](/img/structure/B276935.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B276936.png)
![3-{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276937.png)


